molecular formula C15H13N3 B11878310 6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine CAS No. 69767-47-1

6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine

Cat. No.: B11878310
CAS No.: 69767-47-1
M. Wt: 235.28 g/mol
InChI Key: IEUOBNQDHNIGGW-UHFFFAOYSA-N
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Description

6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular pathways, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its binding affinity and selectivity for certain molecular targets, making it distinct from its analogs.

Properties

CAS No.

69767-47-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-methyl-3-pyridin-2-ylisoquinolin-1-amine

InChI

InChI=1S/C15H13N3/c1-10-5-6-12-11(8-10)9-14(18-15(12)16)13-4-2-3-7-17-13/h2-9H,1H3,(H2,16,18)

InChI Key

IEUOBNQDHNIGGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)N)C3=CC=CC=N3

Origin of Product

United States

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